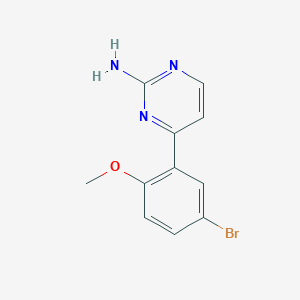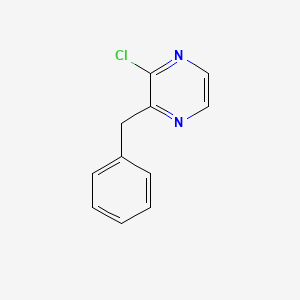
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an acrylonitrile moiety
Méthodes De Préparation
The synthesis of (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired acrylonitrile compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may act by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting the growth and proliferation of tumor cells.
Comparaison Avec Des Composés Similaires
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile can be compared with other similar compounds, such as:
(Z)-3-(2,4-dichlorophenyl)-2-(4-chlorophenyl)acrylonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
(Z)-3-(2,4-dichlorophenyl)-2-(4-bromophenyl)acrylonitrile: Similar structure but with a bromine atom instead of a fluorine atom.
(Z)-3-(2,4-dichlorophenyl)-2-(4-methylphenyl)acrylonitrile: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H8Cl2FN |
|---|---|
Poids moléculaire |
292.1 g/mol |
Nom IUPAC |
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl2FN/c16-13-4-1-11(15(17)8-13)7-12(9-19)10-2-5-14(18)6-3-10/h1-8H/b12-7+ |
Clé InChI |
HTWTZCSNNDIJFY-KPKJPENVSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)F |
SMILES canonique |
C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045818.png)



![2-[(5-{[5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12045832.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12045842.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12045855.png)
![11-Phenyldibenzo[b,f][1,4]oxazepine](/img/structure/B12045862.png)

![N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate](/img/structure/B12045877.png)
![5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B12045879.png)
